molecular formula C5H8N4OS B1274099 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide CAS No. 52868-67-4

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

Cat. No. B1274099
CAS RN: 52868-67-4
M. Wt: 172.21 g/mol
InChI Key: MPKNJHKYEJNMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the palladium-catalyzed acetoxylation of primary γ-C(sp^3)-H bonds in amino acids using a directing group has been demonstrated to yield γ-mercapto amino acids, which are valuable for native chemical ligation in protein synthesis . Additionally, the base-catalyzed cyclization of certain formamidines has been shown to produce 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which can further react with ketones and aldehydes to yield a variety of substituted purines .

Molecular Structure Analysis

Imidazole derivatives like 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide often exhibit intramolecular hydrogen bonding, which can influence the presentation of pharmacophores. The imidazole-4,5-dicarboxylic acid scaffold, for example, can be derivatized with amino acid esters to afford compounds with such hydrogen-bonded conformations .

Chemical Reactions Analysis

Imidazole derivatives are reactive intermediates that can participate in a range of chemical reactions. The compound 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with various ketones and aldehydes to produce disubstituted purines and imidazo[1,5-c]imidazole derivatives . These reactions are significant for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of amino and mercapto groups can contribute to their solubility, stability, and reactivity. For example, nucleosides derived from 5-aminoimidazole-4-carboxamide have been synthesized and tested for anticancer activity, with some compounds showing significant inhibitory effects on tumor growth . These properties are crucial for the development of new pharmaceuticals and for understanding the behavior of these compounds in biological systems.

Scientific Research Applications

Synthesis and Biological Activity

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is involved in the synthesis of biologically active compounds. For instance, it has been used in the creation of 2-methyl-6-(arylamino)purines, which are synthesized from 5-amino-1H-imidazole-4-carboxamide hydrochloride (Andersen & Pedersen, 1985). Another study discusses the synthesis of various 2-mercapto-4-substituted-5-imidazolecarboxylates, exhibiting anti-inflammatory properties (Maeda et al., 1984).

Nucleoside Analogues and Antiviral Activity

The compound is used in the preparation of nucleoside analogues with potential antiviral activities. For example, the synthesis of 5-thiobredinin and related 5-substituted imidazole-4-carboxamide ribonucleosides were explored for their biological activities (Wood et al., 1985).

DNA Interaction and Cellular Effects

Studies have investigated the interaction of derivatives of this compound with DNA and their cellular effects. For instance, the cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide on different cell lines was examined to understand the mechanisms of resistance to this metabolite (Lunn & Harris, 1988).

Chemical Synthesis and Structural Analysis

The compound plays a significant role in chemical synthesis and structural analysis. For example, a study focused on the synthesis and crystal structures of various substituted imidazole compounds, including those related to 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (Banerjee et al., 1999).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . It has a hazard classification of Acute Tox. 4 Oral . It’s important to handle this compound with care and follow all safety protocols.

properties

IUPAC Name

4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKNJHKYEJNMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(NC1=S)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388267
Record name 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

CAS RN

52868-67-4
Record name 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.